(5-Thien-2-ylisoxazol-3-yl)methylamine
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Overview
Description
(5-Thien-2-ylisoxazol-3-yl)methylamine is an organic compound that features a unique structure combining a thiophene ring and an isoxazole ring linked by a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Thien-2-ylisoxazol-3-yl)methylamine typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3-aminocrotonitrile and hydroxylamine.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Methylamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-Thien-2-ylisoxazol-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(5-Thien-2-ylisoxazol-3-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Thien-2-ylisoxazol-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(5-Thien-2-ylisoxazol-3-yl)ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
(5-Thien-2-ylisoxazol-3-yl)propylamine: Similar structure but with a propylamine group.
(5-Thien-2-ylisoxazol-3-yl)methanol: Similar structure but with a hydroxymethyl group.
Uniqueness
(5-Thien-2-ylisoxazol-3-yl)methylamine is unique due to its specific combination of a thiophene ring and an isoxazole ring linked by a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGYUEANXMJIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629710 |
Source
|
Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-45-1 |
Source
|
Record name | 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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